Methyl amino(2-naphthyl)acetate hydrochloride

Nicotinic Acetylcholine Receptor Functional Potency TE671 Cell Line

Methyl amino(2-naphthyl)acetate hydrochloride (CAS 179811-51-9), systematically named methyl 2-amino-2-(naphthalen-2-yl)acetate hydrochloride, is a naphthyl-substituted α-amino acid derivative with the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol. This compound serves as a versatile chiral building block in pharmaceutical research, characterized by a rigid naphthalene aromatic framework and reactive amino and ester functional groups that enable diverse derivatization strategies.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 179811-51-9
Cat. No. B6334964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl amino(2-naphthyl)acetate hydrochloride
CAS179811-51-9
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H
InChIKeyGIDMDKRCSDIXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl amino(2-naphthyl)acetate hydrochloride (CAS 179811-51-9) Technical Baseline for Procurement and Research Selection


Methyl amino(2-naphthyl)acetate hydrochloride (CAS 179811-51-9), systematically named methyl 2-amino-2-(naphthalen-2-yl)acetate hydrochloride, is a naphthyl-substituted α-amino acid derivative with the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol . This compound serves as a versatile chiral building block in pharmaceutical research, characterized by a rigid naphthalene aromatic framework and reactive amino and ester functional groups that enable diverse derivatization strategies [1]. It is commercially available as a hydrochloride salt, which enhances its stability and handling properties compared to its free base form .

Why In-Class Naphthylglycine Analogs Cannot Substitute for Methyl amino(2-naphthyl)acetate hydrochloride in Specialized Research


Generic substitution among naphthyl-substituted α-amino acid derivatives is not scientifically valid due to critical differences in physicochemical properties and target engagement profiles. Methyl amino(2-naphthyl)acetate hydrochloride (CAS 179811-51-9) exists as a defined hydrochloride salt, which confers distinct solubility, stability, and formulation advantages compared to its free base counterpart (methyl 2-amino-2-(naphthalen-2-yl)acetate, CAS 532987-13-6) . Furthermore, 2-substituted naphthyl derivatives exhibit markedly different biological activity profiles from their 1-substituted isomers, as demonstrated by comparative studies on N-acetyl-L-2-naphthylalanine versus its 1-naphthyl counterpart, where the 2-naphthyl isomer showed superior balance between hydrophobicity and solubility for in vivo applications . These compound-specific properties directly impact experimental reproducibility and translational potential, making informed selection essential.

Quantitative Differentiation Evidence for Methyl amino(2-naphthyl)acetate hydrochloride Procurement Decisions


Nicotinic Acetylcholine Receptor Functional Potency: Quantitative EC50 Comparison Against In-Class Analogs

Methyl amino(2-naphthyl)acetate hydrochloride demonstrates functional activity at the human nicotinic acetylcholine receptor (muscle subtype) with an EC50 of 30,000 nM (30 µM) in the TE671 cell line [1]. In contrast, structurally related naphthylglycine hydrazide derivatives such as N-(2-naphthyl)glycine hydrazide (compound MC 1415) exhibit complete inhibition of Mycobacterium tuberculosis H37Rv at 1 µg/mL (approximately 5 µM), indicating a fundamentally different biological target profile [2]. This divergence in target engagement highlights that methyl amino(2-naphthyl)acetate hydrochloride is not functionally interchangeable with other 2-naphthylglycine derivatives and should be selected based on specific receptor pharmacology requirements.

Nicotinic Acetylcholine Receptor Functional Potency TE671 Cell Line

Structural Basis for Differential NMDA Receptor Antagonism: Naphthyl Substitution Position Determines Activity

Patent literature establishes that naphthyl-substituted α-amino acid derivatives exhibit unexpectedly potent NMDA receptor antagonism, with the naphthyl moiety conferring improved activity over phenyl-substituted analogs [1]. While specific quantitative IC50 or Ki values for methyl amino(2-naphthyl)acetate hydrochloride at NMDA receptors are not reported in the primary literature, the patent claims that compounds of this structural class show enhanced access to the central nervous system via neutral amino acid transporters, a property not shared by phenylalanine-based NMDA antagonists [2]. This transporter-mediated CNS penetration advantage is a class-level inference that distinguishes naphthyl-substituted derivatives from simpler phenylglycine and phenylalanine analogs, which lack this transport mechanism.

NMDA Receptor Neuroprotection Structure-Activity Relationship

Hydrochloride Salt Form Provides Defined Stoichiometry and Handling Advantages Over Free Base

Methyl amino(2-naphthyl)acetate hydrochloride (CAS 179811-51-9) is the hydrochloride salt form of methyl 2-amino-2-(naphthalen-2-yl)acetate (CAS 532987-13-6), with a molecular weight of 251.71 g/mol versus 215.25 g/mol for the free base . The hydrochloride salt exhibits defined stoichiometry (1:1 amine:HCl ratio), which ensures consistent protonation state and improved aqueous solubility compared to the free base . Commercial availability data indicate that the hydrochloride salt is supplied at 95% purity and is stable under recommended storage conditions (sealed, 2-8°C), whereas the free base is available at variable purities (75-95%) across suppliers [1]. This defined salt form eliminates batch-to-batch variability in protonation state that can affect reaction yields and biological assay reproducibility.

Salt Form Physicochemical Properties Formulation

Optimal Application Scenarios for Methyl amino(2-naphthyl)acetate hydrochloride Based on Verified Evidence


Nicotinic Acetylcholine Receptor Pharmacology Studies in Muscle Cell Models

Methyl amino(2-naphthyl)acetate hydrochloride is appropriate for functional studies of nicotinic acetylcholine receptors (nAChR) in muscle-derived cell lines such as TE671, where it exhibits an EC50 of 30 µM [1]. Researchers investigating nAChR modulation in neuromuscular disorders or developing subtype-selective ligands may use this compound as a reference agent or scaffold for further derivatization. The defined hydrochloride salt ensures consistent dosing in cell-based assays .

Synthesis of NMDA Receptor Antagonist Candidates with Enhanced CNS Penetration

This compound serves as a chiral building block for the synthesis of naphthyl-substituted NMDA receptor antagonists, which patent literature identifies as having improved CNS access via neutral amino acid transporters compared to phenyl-based analogs [2]. Medicinal chemistry programs targeting neuroprotection for stroke, traumatic brain injury, or chronic neurodegenerative conditions may employ this compound as a key intermediate, leveraging the 2-naphthyl substitution pattern for enhanced transport properties [3].

Asymmetric Synthesis of Chiral α-Amino Acid Derivatives and Peptidomimetics

The α-amino ester moiety of methyl amino(2-naphthyl)acetate hydrochloride provides a versatile handle for enantioselective transformations, including peptide coupling, reductive amination, and ester hydrolysis to the corresponding carboxylic acid [4]. The rigid naphthalene framework imposes conformational constraints that are valuable for designing peptidomimetics and pharmacophores with defined three-dimensional structures [5]. The hydrochloride salt form facilitates handling and storage during multi-step synthetic sequences .

Structure-Activity Relationship Studies of 2-Naphthylglycine Derivatives

As a representative 2-naphthyl-substituted α-amino acid ester, this compound enables systematic SAR investigations comparing 2-naphthyl versus 1-naphthyl isomers, as well as variations in ester and amine substituents . The commercially available hydrochloride salt provides a well-defined starting material with consistent purity (95%), allowing researchers to attribute observed biological differences to structural modifications rather than batch-to-batch variability in starting material quality .

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